
Dimethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate is a chemical compound known for its unique structure and reactivity. It is used in various scientific research applications due to its ability to undergo multiple types of chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate typically involves the reaction of dimethyl malonate with 2-bromopropene and propene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the deprotonation of the malonate ester, followed by the addition of the brominated and alkenyl components .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Addition Reactions: The double bonds in the compound can participate in addition reactions with electrophiles or radicals.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Addition: Electrophiles such as bromine or hydrogen halides in the presence of catalysts.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid derivative .
Wissenschaftliche Forschungsanwendungen
Dimethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 2-(prop-2-yn-1-yl)malonate
- Dimethyl 2-(bromomethyl)malonate
- Dimethyl 2-(prop-2-en-1-yl)malonate
Uniqueness
Dimethyl (2-bromoprop-2-en-1-yl)(prop-1-en-1-yl)propanedioate is unique due to its combination of bromine and alkenyl groups, which provide distinct reactivity patterns compared to similar compounds. This makes it a valuable intermediate in organic synthesis and various research applications .
Eigenschaften
| 81230-94-6 | |
Molekularformel |
C11H15BrO4 |
Molekulargewicht |
291.14 g/mol |
IUPAC-Name |
dimethyl 2-(2-bromoprop-2-enyl)-2-prop-1-enylpropanedioate |
InChI |
InChI=1S/C11H15BrO4/c1-5-6-11(7-8(2)12,9(13)15-3)10(14)16-4/h5-6H,2,7H2,1,3-4H3 |
InChI-Schlüssel |
BHRONCSGBJHIMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(CC(=C)Br)(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


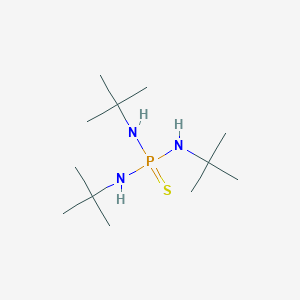
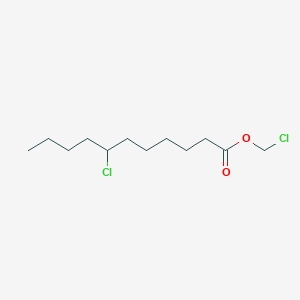

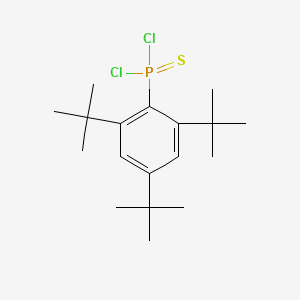
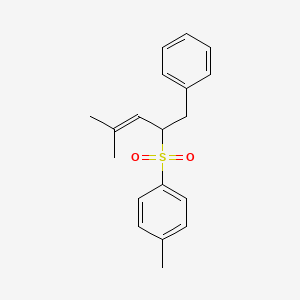
![Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-3-(phenylmethyl)-](/img/structure/B14419730.png)
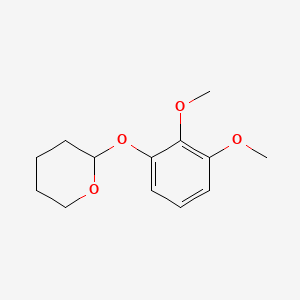
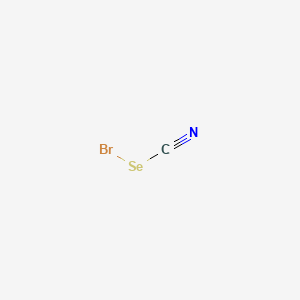
![3-[(9-Oxo-9H-thioxanthen-2-yl)oxy]propane-1-sulfonic acid](/img/structure/B14419741.png)
![6-[(2-Hydroxyethyl)(octyl)amino]hexanoic acid](/img/structure/B14419747.png)

